6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one
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Overview
Description
6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a 4-methoxyphenyl derivative with a suitable brominated pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.
Scientific Research Applications
6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound may also interact with proteins involved in the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory properties.
Pyrazolo[3,4-b]pyridine derivatives: Studied for their diverse biological activities.
Uniqueness
6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific structural features and the presence of a bromine atom, which can be a site for further functionalization
Properties
IUPAC Name |
6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-19-10-4-2-9(3-5-10)16-6-7-17-12(18)11(14)8-15-13(16)17/h2-5,8,13,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYMXPCDOFAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2NC=C(C3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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